molecular formula C11H17N B2914951 (2S)-2-(2,6-Dimethylphenyl)propan-1-amine CAS No. 2248201-18-3

(2S)-2-(2,6-Dimethylphenyl)propan-1-amine

Cat. No.: B2914951
CAS No.: 2248201-18-3
M. Wt: 163.264
InChI Key: GJATXXTWJSLALO-SNVBAGLBSA-N
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Description

(2S)-2-(2,6-Dimethylphenyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,6-Dimethylphenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylbenzaldehyde and a suitable amine precursor.

    Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.

    Reduction: The intermediate is then reduced to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Common techniques include:

    Catalytic Hydrogenation: Using a catalyst to facilitate the reduction step.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,6-Dimethylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2S)-2-(2,6-Dimethylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(2,6-Dimethylphenyl)propan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,6-Dimethylphenyl)ethan-1-amine: Similar structure but with a shorter carbon chain.

    (2S)-2-(2,6-Dimethylphenyl)butan-1-amine: Similar structure but with a longer carbon chain.

    (2S)-2-(2,6-Dimethylphenyl)propan-2-amine: Similar structure but with a different substitution pattern on the amine group.

Uniqueness

(2S)-2-(2,6-Dimethylphenyl)propan-1-amine is unique due to its specific substitution pattern and stereochemistry, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(2S)-2-(2,6-dimethylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJATXXTWJSLALO-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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